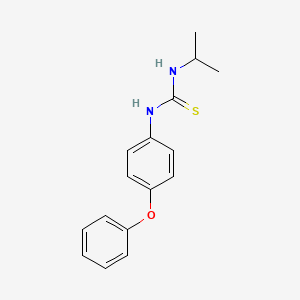
N-isopropyl-N'-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isopropyl-N’-(4-phenoxyphenyl)thiourea” is a chemical compound . It belongs to the class of thioureas, which are organic compounds that share a common functional group characterized by the general structure (R1R2N)(R3R4N)C=S .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with isocyanates or carbamoyl chlorides . A specific synthesis method for a related compound, diafenthiuron, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate by taking 2,6-diisopropyl-4-aminobiphenyl ether and triphosgene as raw materials .
Molecular Structure Analysis
The molecular structure of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” can be inferred from its name. It likely contains an isopropyl group (a carbon atom bonded to two hydrogen atoms and one other carbon atom), a phenoxyphenyl group (a phenyl group attached to an oxygen atom, which is attached to another phenyl group), and a thiourea group (a functional group with the general structure (R1R2N)(R3R4N)C=S) .
Chemical Reactions Analysis
The chemical reactions involving “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are known to participate in a variety of chemical reactions. For example, they can react with isocyanates or carbamoyl chlorides to form ureas .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, a related compound, 4-Phenoxy-2,6-diisopropyl phenyl thiourea, has a molecular formula of C19H24N2OS, an average mass of 328.472 Da, and a mono-isotopic mass of 328.160919 Da .
Mechanism of Action
The mechanism of action of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” is not explicitly mentioned in the search results. However, related compounds such as thioureas have been studied for their antibacterial activity .
Safety and Hazards
The safety and hazards of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are known to be hazardous. For example, thiourea is harmful if swallowed, suspected of causing cancer, and suspected of damaging the unborn child .
Future Directions
The future directions of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are being studied for their potential applications in various fields. For example, N-aroyl-N’- (4’-cyanophenyl)thioureas have been studied for their potential use in organic photovoltaic cells .
properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFOZVQBZZFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)

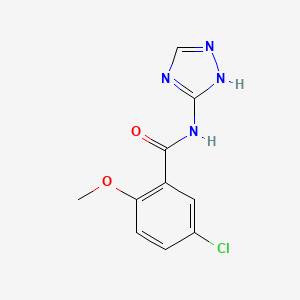
![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
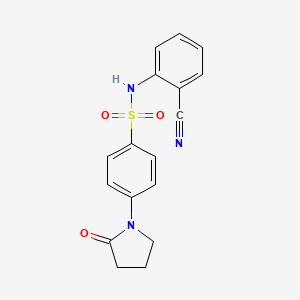

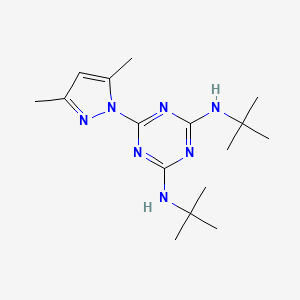

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
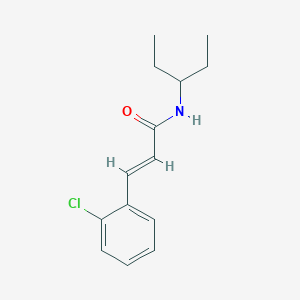
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)